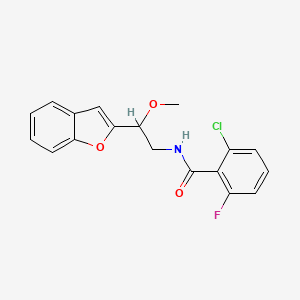

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chloro-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .

Synthesis Analysis

Benzofuran compounds can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using various spectroscopic techniques. For example, the composition of copolymers was estimated by 1H-NMR spectroscopy .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can be analyzed using various techniques. For example, the thermal degradation behavior of copolymers was investigated by FT-IR studies .Aplicaciones Científicas De Investigación

Hydrogen Bonding Patterns

Research has highlighted the significance of intramolecular hydrogen bonding patterns in benzamide derivatives. For instance, in N-benzyl benzamides and N-(pyridin-2-ylmethyl) benzamide, specific intramolecular hydrogen bonding patterns have been observed, which are crucial for their structural stability and interactions (Du, Jiang, & Li, 2009).

Imaging Solid Tumors

Fluorine-containing benzamide analogs, including those with benzofuran components, have been developed for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).

Antitumor and Antimicrobial Activity

Compounds with benzofuran derivatives, like N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chloro-6-fluorobenzamide, have been found to exhibit moderate antitumor and antimicrobial activities. These findings are crucial for the development of new therapeutic agents (Xia et al., 2011).

CNS Dopamine Receptor Imaging

Certain benzamide analogues with benzofuran components have been synthesized for central nervous system (CNS) dopamine receptor imaging, indicating their potential use in neurological research and diagnosis (Murphy et al., 1990).

Design and Synthesis for Receptor Ligands

The design and synthesis of benzamide derivatives, including those with benzofuran, have been explored for their potential as ligands in various receptor studies, demonstrating their versatility in biomedical research (Moussa et al., 2010).

Estrogen Receptor Binding

Benzofuran derivatives have shown binding affinity for estrogen receptors, suggesting their potential application in hormone-related studies and therapies (Halabalaki et al., 2000).

Amide-Directed Fluorination

Research has also focused on the amide-directed fluorination of benzamide derivatives, highlighting the role of these compounds in the development of fluorination techniques, which are essential in medicinal chemistry (Groendyke, AbuSalim, & Cook, 2016).

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of harmful cells or organisms .

Biochemical Pathways

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that the compound may interact with pathways involved in cell growth and proliferation .

Pharmacokinetics

It is known that the bioavailability of a drug can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that the compound may inhibit the growth of harmful cells or organisms .

Action Environment

Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been reported that a benzofuran derivative, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has shown significant inhibition of tumor growth at both low and high doses .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzofuran compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNVNFXZLBZNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2780816.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)

![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2780823.png)

![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)

![N-(4-methylbenzyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2780829.png)